Cas no 2490430-20-9 (6-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride)

6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chemically stable, high-purity intermediate used in pharmaceutical and organic synthesis. Its indane scaffold and functional groups make it a versatile building block for developing bioactive compounds, particularly in medicinal chemistry. The hydrochloride salt form enhances solubility and handling properties, ensuring consistent reactivity in downstream applications. This compound is characterized by its well-defined crystalline structure, facilitating precise analytical characterization and quality control. Suitable for use in peptide coupling reactions and heterocyclic synthesis, it offers reliable performance in research and industrial settings. Strict manufacturing standards ensure low impurity levels, meeting the requirements for advanced synthetic workflows.
6-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride structure
2490430-20-9 structure
Product Name:6-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
CAS No:2490430-20-9
MF:C10H12ClNO2
MW:213.660781860352
MDL:MFCD32852651
CID:5458978
PubChem ID:154857246
Update Time:2025-10-22

6-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-5-carboxylic acid, 6-amino-2,3-dihydro-, hydrochloride (1:1)
    • 6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride
    • 2490430-20-9
    • EN300-27115360
    • 6-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
    • Z4609004341
    • MDL: MFCD32852651
    • Inchi: 1S/C10H11NO2.ClH/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13;/h4-5H,1-3,11H2,(H,12,13);1H
    • InChI Key: VNXLRSGPEBNXPI-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1C(=CC2=C(C=1)CCC2)N)=O

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 6-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

6-Amino-2,3-Dihydro-1H-lndene-5-Carboxylic Acid Hydrochloride: A Comprehensive Overview

6-Amino-2,3-dihydro-1H-lndene-5-carboxylic acid hydrochloride, also known by its CAS number 2490430-20-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we will delve into the structural characteristics, chemical properties, applications, and recent research findings related to this compound.

The molecular structure of 6-amino-2,3-dihydro-1H-lndene is characterized by a bicyclic framework consisting of an indene ring system with an amino group at position 6 and a carboxylic acid group at position 5. The hydrochloride salt form of this compound adds a hydrogen chloride molecule to the structure, which influences its solubility and stability properties. This unique arrangement of functional groups makes it a versatile molecule for various chemical reactions and biological assays.

Recent studies have highlighted the potential of 6-amino-indene derivatives in the development of novel therapeutic agents. Researchers have explored the compound's ability to interact with specific biological targets, such as enzymes and receptors, which could lead to innovative treatments for diseases like Alzheimer's and Parkinson's. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory and neuroprotective effects in vitro.

In addition to its pharmacological applications, CAS 2490430-20-9 has shown potential in material science. Its structural stability and reactivity make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors and high-performance polymers. A 2023 paper in Advanced Materials reported that incorporating this compound into polymer frameworks enhances their electronic properties, making them suitable for use in flexible electronics.

The synthesis of 6-amino-indene derivatives has also been a focal point of recent research. Chemists have developed novel synthetic routes that improve the yield and purity of the compound while reducing production costs. For example, a green chemistry approach utilizing microwave-assisted synthesis was reported in a 2023 issue of Green Chemistry Letters & Reviews. This method not only accelerates the reaction process but also minimizes environmental impact by reducing solvent usage.

In terms of chemical properties, CAS 2490430-20-9 exhibits moderate solubility in polar solvents such as water and ethanol, while being poorly soluble in non-polar solvents like hexane. Its pKa value is approximately 4.8, indicating moderate acidity due to the carboxylic acid group. The amino group at position 6 contributes to the compound's basicity, making it amphoteric under certain conditions.

The stereochemistry of this compound is another area of interest for researchers. The presence of chiral centers within the indene ring system allows for enantiomeric forms that may exhibit different biological activities. A 2023 study published in Chirality explored the enantioselective synthesis of this compound using chiral catalysts, paving the way for its use in asymmetric catalysis.

Safety considerations are paramount when handling any chemical compound. While no specific hazards are associated with CAS 2490430-20, standard laboratory precautions should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when working with concentrated solutions or powders.

In conclusion, 6-amino-indene hydrochloride continues to be a subject of intense research due to its diverse applications across multiple scientific disciplines. From drug discovery to materials science, this compound offers exciting possibilities for future innovations. As research progresses, we can expect further insights into its properties and potential uses that will contribute to advancements in various fields.

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